

Preclinical Evaluation of FAPI-34 Imaging Tracer: A Technical Guide

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Compound of Interest

Compound Name: FAPI-34

Cat. No.: B11933286

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This technical guide provides an in-depth overview of the preclinical evaluation of the Fibroblast Activation Protein Inhibitor (FAPI) tracer, **FAPI-34**. It is intended for researchers, scientists, and drug development professionals interested in the methodology and data underlying the assessment of this imaging agent. FAPI tracers target Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed in the stroma of a majority of epithelial cancers, making it a promising target for diagnostic imaging and targeted radionuclide therapy.^{[1][2]}

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of ^{99m}Tc-FAPI-34.

Table 1: In Vitro Binding Characteristics of ^{99m}Tc-FAPI Derivatives

Compound	Cell Line	Binding (% applied activity)	Internalization (% of total bound)	IC50 (nM)
^{99m} Tc-FAPI-34	HT-1080-FAP	41.86 ± 1.07	>95	6.9 - 13
^{99m} Tc-FAPI-19	HT-1080-FAP	Not specified	>95	6.9 - 13
^{99m} Tc-FAPI-33	HT-1080-FAP	45.8 ± 1.3	>95	6.9 - 13

Data sourced from studies on ^{99m}Tc -labeled FAPI derivatives, with **FAPI-34** identified as a lead candidate.^{[3][4][5]}

Table 2: Biodistribution of ^{99m}Tc -FAPI-34 in HT-1080-FAP Xenograft Mice

Organ	1 hour post-injection (%ID/g)	4 hours post-injection (%ID/g)
Blood	< 1	< 1
Heart	< 1	< 1
Lungs	< 1	< 1
Liver	0.91 ± 0.25	0.73 ± 0.18
Spleen	< 1	< 1
Pancreas	< 1	< 1
Stomach	< 1	< 1
Intestine	< 1	< 1
Kidneys	~ 2.5 (visual estimate from source)	~ 2.0 (visual estimate from source)
Muscle	< 1	< 1
Bone	< 1	< 1
Tumor	5.4 ± 2.05	4.3 ± 1.95

%ID/g = percentage of injected dose per gram of tissue. Data represents mean \pm standard deviation.^[3]

Table 3: Tumor-to-Tissue Ratios of ^{99m}Tc -FAPI-34 in HT-1080-FAP Xenograft Mice

Tissue	Tumor-to-Tissue Ratio (1 hour p.i.)	Tumor-to-Tissue Ratio (4 hours p.i.)
Blood	> 5	> 5
Liver	~ 6	~ 6
Kidney	~ 2	~ 2
Muscle	> 5	> 5

Ratios are calculated from the biodistribution data presented in Table 2.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Radiolabeling of FAPI-34 with Technetium-99m

The preparation of ^{99m}Tc -**FAPI-34** involves the use of a tricarbonyl precursor, $[\text{99mTc}(\text{CO})_3(\text{H}_2\text{O})_3]^+$.

Protocol:

- Preparation of the ^{99m}Tc -tricarbonyl precursor: This is typically achieved using a commercially available kit where sodium pertechnetate ($^{99m}\text{TcO}_4^-$) is reduced in the presence of a carbon monoxide source.
- Labeling Reaction:
 - 10 μg of the **FAPI-34** precursor is dissolved in a reaction vial.
 - Approximately 1 GBq of the $[\text{99mTc}(\text{CO})_3(\text{H}_2\text{O})_3]^+$ solution is added.
 - The mixture is heated at 100°C for 30 minutes.
- Quality Control:

- Radiochemical purity is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- A typical system involves C18 reversed-phase plates and a mobile phase of methanol/ammonium acetate buffer.

In Vitro Cell Binding and Internalization Assays

These assays are performed to determine the binding affinity and the rate of cellular internalization of the radiotracer.

Protocol:

- Cell Culture: HT-1080 fibrosarcoma cells transfected to express human FAP (HT-1080-FAP) are cultured in appropriate media until confluent.[\[6\]](#)
- Binding Assay:
 - Cells are seeded in multi-well plates (e.g., 24-well plates).
 - Cells are incubated with ^{99m}Tc-**FAPi-34** (typically 1 nM) for a defined period (e.g., 60 minutes) at 37°C.
 - After incubation, the supernatant is removed, and cells are washed with phosphate-buffered saline (PBS) to remove unbound tracer.
 - The cells are then lysed (e.g., with NaOH), and the radioactivity associated with the cell lysate is measured using a gamma counter.
- Internalization Assay:
 - Following the binding incubation step, cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.8) for 5-10 minutes on ice. This step removes the surface-bound radiotracer.
 - The acid wash solution (containing the membrane-bound fraction) is collected.
 - The remaining cells are lysed to release the internalized radiotracer.

- Radioactivity in both the acid wash fraction and the cell lysate fraction is measured. The internalization rate is expressed as the percentage of internalized radioactivity to the total cell-associated radioactivity.[\[4\]](#)[\[5\]](#)
- Competition Assay (for IC50 determination):
 - The binding assay is repeated with the addition of increasing concentrations of non-radioactive ("cold") **FAPi-34** or a known FAP inhibitor.
 - The concentration of the competitor that inhibits 50% of the specific binding of the radiotracer is determined as the IC50 value.[\[7\]](#)

In Vivo Animal Studies

In vivo studies are crucial for evaluating the pharmacokinetics, biodistribution, and imaging potential of the tracer in a living organism.

Protocol:

- Animal Model:
 - Immunodeficient mice (e.g., nude mice) are used.
 - A tumor xenograft is established by subcutaneously injecting HT-1080-FAP cells into the flank of the mice.[\[3\]](#)
 - Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.
- Radiotracer Administration:
 - Mice are injected with a defined activity of 99mTc-**FAPi-34** (e.g., 30-50 MBq) via the tail vein.
- SPECT/CT Imaging:
 - At specified time points post-injection (e.g., 1, 2, and 4 hours), mice are anesthetized.
 - Imaging is performed using a small-animal SPECT/CT scanner.

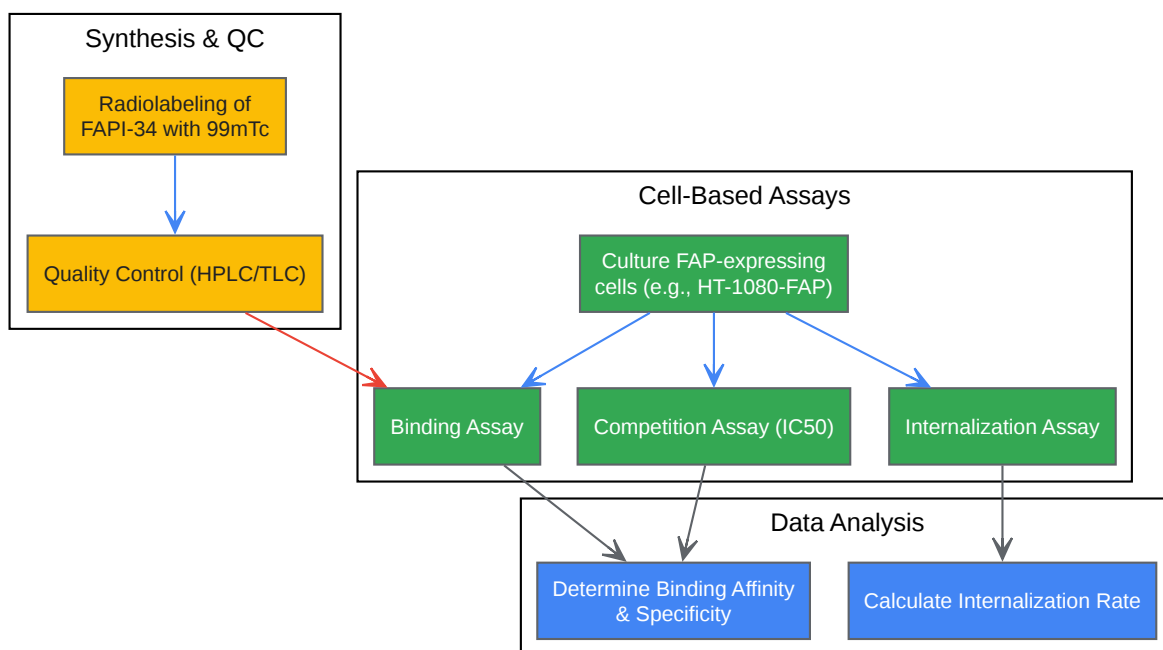
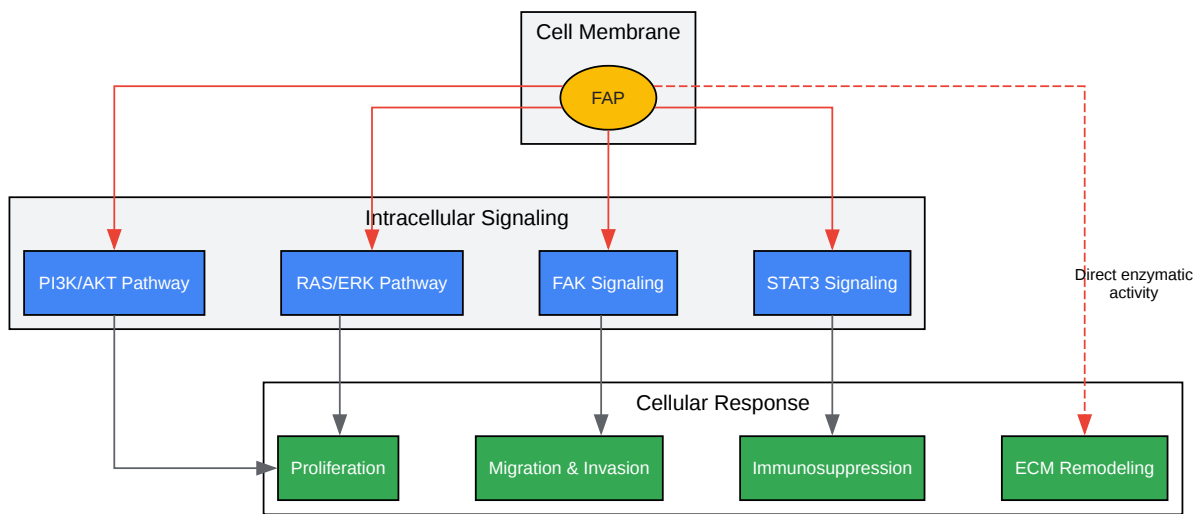
- A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.
- SPECT data is then acquired over a set duration.
- Biodistribution Study:
 - Following the final imaging session, or in a separate cohort of animals, mice are euthanized at various time points.
 - Organs of interest (blood, tumor, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
 - The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[\[8\]](#)

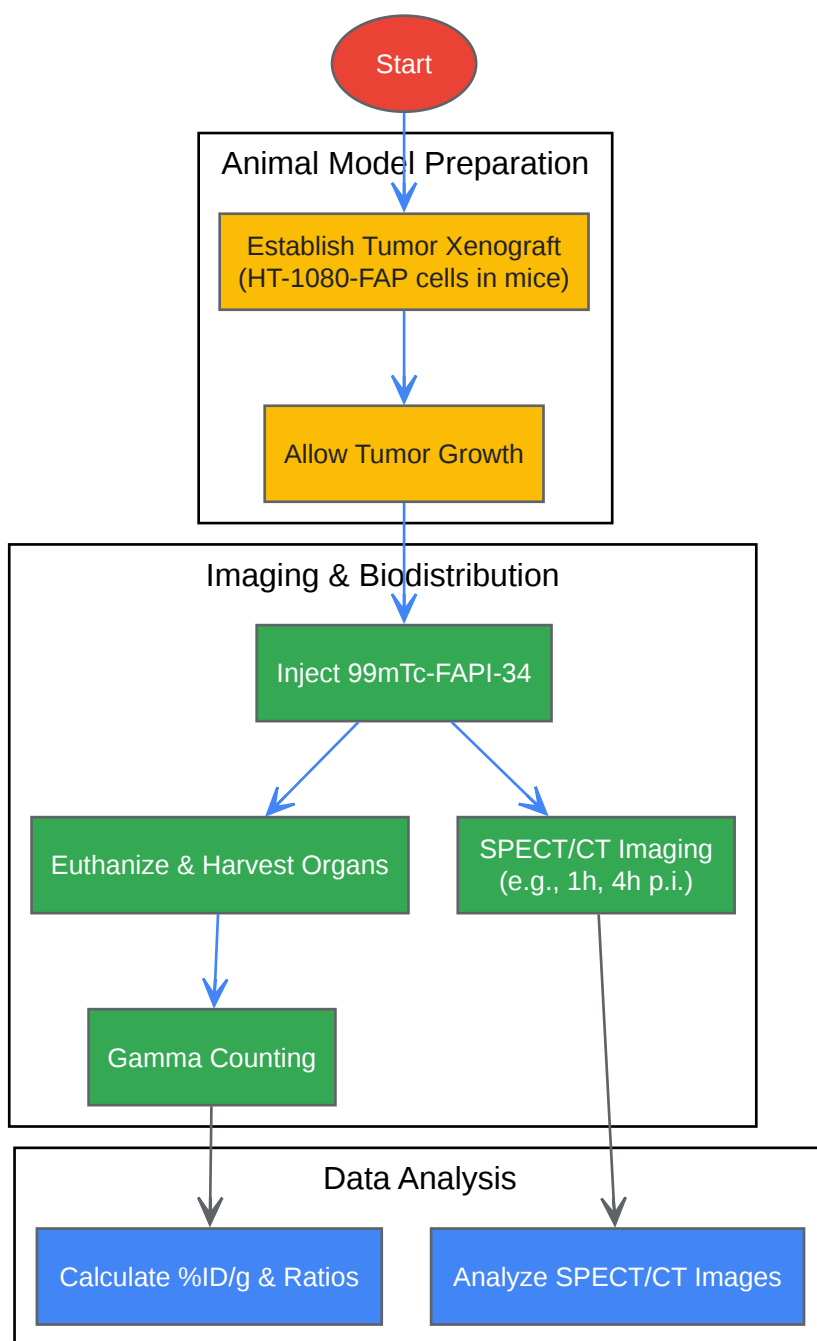
Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical evaluation of **FAP-34**.

FAP Signaling Pathways

Fibroblast Activation Protein is known to influence several downstream signaling pathways that promote tumor growth, migration, and remodeling of the extracellular matrix.[\[2\]](#)[\[9\]](#)[\[10\]](#)





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